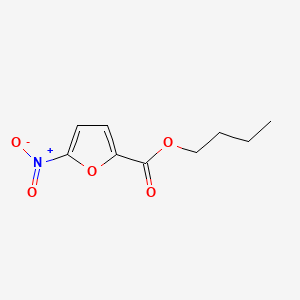

Butyl 5-nitro-2-furancarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 5-nitrofuran-2-carboxylate is a chemical compound belonging to the class of nitrofurans, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a furan ring substituted with a nitro group and a butyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method starts with the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to yield 5-nitrofuran-2-carbaldehyde . This intermediate can then be esterified with butanol in the presence of a catalyst such as sulfuric acid to produce butyl 5-nitrofuran-2-carboxylate .

Industrial Production Methods

Industrial production of butyl 5-nitrofuran-2-carboxylate often employs continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts like gold nanoclusters or copper carbide and cobalt nitride on porous carbon can enhance the yield and selectivity of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Butyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Amino derivatives of furan.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 5-nitrofuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group.

Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly antibiotics.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl 5-nitrofuran-2-carboxylate involves the reduction of the nitro group to form reactive intermediates that can interact with biological molecules. These intermediates can inhibit bacterial enzymes and disrupt cellular processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-nitrofuran-2-carboxylate

- Ethyl 5-nitrofuran-2-carboxylate

- 2-Acetyl-5-nitrofuran

Uniqueness

Butyl 5-nitrofuran-2-carboxylate is unique due to its butyl ester group, which can influence its solubility and reactivity compared to other nitrofuran derivatives. This makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

Butyl 5-nitro-2-furancarboxylate is a compound of interest due to its potential biological activities, particularly in the context of infectious diseases and cancer. This article synthesizes existing research findings on its biological activity, focusing on its efficacy against various pathogens and its cytotoxic effects on cancer cells.

Chemical Structure and Properties

This compound is an ester derivative of 5-nitro-2-furancarboxylic acid, characterized by the presence of a butyl group. Its structure can be represented as follows:

The nitro group (-NO₂) attached to the furan ring is critical for its biological activity, influencing both its mechanism of action and efficacy.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of nitrofuran derivatives, including this compound. These compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that derivatives of 5-nitrofuran compounds demonstrated significant antibacterial activity, with some showing micromolar activity against resistant strains .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Escherichia coli | 8 µg/mL | |

| Salmonella typhimurium | 16 µg/mL |

Trypanocidal Activity

A significant body of research has focused on the trypanocidal activity of related compounds. A study synthesized several 5-nitro-2-furancarboxylamide analogues that exhibited potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds were found to be approximately 1000-fold more potent than nifurtimox, a standard treatment . The study indicates that this compound may share similar mechanisms or pathways in exerting its trypanocidal effects.

Table 2: Trypanocidal Activity Comparison

Cytotoxicity in Cancer Cells

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines. A study indicated that certain nitrofuran derivatives showed promising anticancer activity against multiple cancer types, including HeLa and A549 cells . The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

The mechanisms underlying the biological activities of this compound are multifaceted:

- Electron Transfer Mechanism: Evidence suggests that the nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that disrupt cellular processes .

- Oxidative Stress Induction: The compound may induce oxidative stress in cancer cells, resulting in DNA damage and subsequent apoptosis .

- Targeting Unique Biochemical Pathways: The lack of cross-resistance with established drugs like nifurtimox indicates that this compound may target different biochemical pathways in parasites .

Case Studies

Several case studies have illustrated the potential applications of this compound:

- In a study involving T. brucei, researchers noted that treatment with this compound led to significant reductions in parasite viability without affecting human cell lines adversely, highlighting its therapeutic potential with reduced side effects .

- Another investigation into its anticancer properties revealed that it could effectively inhibit tumor growth in vivo models when administered at sub-toxic doses .

Properties

CAS No. |

20001-38-1 |

|---|---|

Molecular Formula |

C9H11NO5 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

butyl 5-nitrofuran-2-carboxylate |

InChI |

InChI=1S/C9H11NO5/c1-2-3-6-14-9(11)7-4-5-8(15-7)10(12)13/h4-5H,2-3,6H2,1H3 |

InChI Key |

PROHDMZYSLSBCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.